N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core oxadiazole ring. One common approach is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The reactivity of the oxadiazole ring and the presence of functional groups such as amides and methyl groups influence the types of reactions it can participate in.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The reactions can lead to the formation of various products, such as oxidized derivatives, reduced forms, substituted analogs, and addition products. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Medicine: It has been studied for its antiviral, antibacterial, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Biology: The compound's interaction with enzymes and receptors has been explored in biochemical studies.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact mechanism depends on the biological context and the specific application.
Comparison with Similar Compounds
Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.
Oxadiazole derivatives: Other oxadiazoles with different substituents may have comparable properties.
Oxazole derivatives: Compounds containing the oxazole ring can also show similar reactivity and applications.
Uniqueness: N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide stands out due to its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for targeted interactions with biological molecules, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-6-4-9(18(3)16-6)11-14-15-12(20-11)13-10(19)8-5-7(2)21-17-8/h4-5H,1-3H3,(H,13,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJBFBOTBJJIIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC(=NN3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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